Crivelline
Description
Nomenclature and Synonyms of Crivelline in Chemical Literature (e.g., Tazettine)
This compound is known by several names and identifiers in chemical literature. The most common synonym is Tazettine. ontosight.ainih.gov Other synonyms include Sekisanolin, Sekisanoline, Ungernine, and (+)-Tazettine. nih.gov The compound is also associated with various identifiers such as CHEMBL1997188, NSC 88419, DTXSID401107330, and NCI60_041957. ontosight.ai The CAS Registry Number for Tazettine is 507-79-9. nih.govguidechem.com
The IUPAC name for this compound/Tazettine is (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol. nih.gov Note that one source provides a slightly different stereochemistry in the IUPAC name, listing it as (1S,13S,16S,18R)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol. ontosight.ai
Here is a table summarizing some of the nomenclature and identifiers for this compound:
| Name/Identifier | Type | Source |
| This compound | Common Name | ontosight.ai |
| Tazettine | Common Name | ontosight.ainih.gov |
| Sekisanolin | Synonym | nih.gov |
| Sekisanoline | Synonym | nih.gov |
| Ungernine | Synonym | nih.gov |
| (+)-Tazettine | Synonym | nih.gov |
| CAS Registry Number: 507-79-9 | Chemical Identifier | nih.govguidechem.com |
| PubChem CID: 5321780 | Chemical Identifier | nih.gov |
| CHEMBL1997188 | Chemical Identifier | ontosight.ai |
| NSC 88419 | Chemical Identifier | ontosight.ai |
| DTXSID401107330 | Chemical Identifier | ontosight.ai |
| NCI60_041957 | Chemical Identifier | ontosight.ai |
| (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol | IUPAC Name | nih.gov |
Classification within Organic Chemistry: Pentacyclic Compounds
This compound is classified as a pentacyclic compound due to its structural arrangement containing five rings. ontosight.aigay.solutions This complex polycyclic framework is a defining feature of its chemical identity. It is specifically categorized as an indole (B1671886) alkaloid and an Amaryllidaceae alkaloid of the Tazettine-type. nih.govplantaedb.comresearchgate.net Pentacyclic structures are common in various natural products, including other alkaloids and triterpenes, and their intricate arrangements contribute to their unique chemical and biological properties. mdpi.comnih.govnih.gov
Significance of this compound in Natural Products Chemistry Research
This compound holds significance in natural products chemistry research primarily due to its occurrence in plants, particularly those of the Amaryllidaceae family, such as Narcissus and Crinum species. guidechem.complantaedb.comniscpr.res.innih.gov Natural products serve as a rich source of diverse chemical structures with potential biological activities, making them valuable for drug discovery and other applications. journaljpri.comnih.govnih.govopenaccessjournals.comnih.gov
Research on this compound and other Amaryllidaceae alkaloids involves various techniques, including isolation from plant sources, structural elucidation using spectroscopic methods like NMR and MS, and studies of their chemical transformations. mdpi.comnih.govdergipark.org.trresearchgate.net For instance, studies have investigated the alkaloid profiles of different Narcissus cultivars, identifying Tazettine among the detected alkaloids. niscpr.res.in Research also explores the potential biological activities associated with these natural compounds. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,13S,16S,18R)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3/t12-,16-,17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAQARRNQVEHD-GYIHYUDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@]3([C@@H]1C[C@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107330 | |
| Record name | (3R,4aS,6aS,13bS)-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-16-4 | |
| Record name | (3R,4aS,6aS,13bS)-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazettine, (3alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crivelline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3R,4aS,6aS,13bS)-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation Methodologies of Crivelline
Early Spectroscopic Analyses in Crivelline Structure Determination
Spectroscopic methods played a crucial role in the initial stages of this compound structure determination, providing key data on the types of atoms present, their bonding environment, and the presence of specific functional groups.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). youtube.com NMR provides detailed information about the connectivity of atoms and the functional groups present in a molecule. Analysis of ¹H NMR spectra yields information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. youtube.com ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, indicating the number of different types of carbon atoms and their hybridization states. youtube.com While specific NMR data for this compound were not detailed in the search results, NMR is a standard technique in alkaloid structure elucidation and would have been essential for piecing together the carbon-carbon and carbon-heteroatom bonds and identifying various proton and carbon environments within the this compound molecule.
Mass Spectrometry Techniques in this compound Structural Analysis
Mass spectrometry (MS) techniques are used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in piecing together the structure. youtube.com The mass of this compound has been reported as 331.141973 ± 0 dalton. wikidata.org This molecular mass corresponds to the chemical formula C₁₈H₂₁NO₅. wikidata.org High-resolution mass spectrometry (HRMS) can provide a very accurate measurement of the molecular mass, allowing for the determination of the elemental composition. Analysis of the fragmentation pattern in a mass spectrum can provide structural clues by breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios. youtube.com Different ionization techniques and mass analyzers can be employed depending on the nature of the compound. youtube.com
Infrared and Ultraviolet-Visible Spectroscopy Contributions
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, probes electronic transitions within a molecule, primarily providing information about conjugated pi systems and chromophores. libretexts.orgazooptics.commsu.edu While specific IR and UV-Vis data for this compound were not found in the search results, these techniques are commonly used in conjunction with NMR and MS during the structural elucidation process of natural products like alkaloids to confirm the presence of specific functional groups (e.g., hydroxyl, carbonyl, aromatic rings, amine) and conjugated systems. youtube.com
Advanced Computational Chemistry for this compound Structure Verification
Computational chemistry methods are increasingly used to complement experimental data in structural elucidation. chemeurope.comresearchgate.netimist.marsc.org These methods use theoretical principles to calculate molecular properties such as optimized geometries, energies, spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies), and electronic distributions. chemeurope.comresearchgate.netrsc.org For this compound, computational chemistry could be used to:
Predict or verify the lowest energy conformers. researchgate.net
Calculate spectroscopic parameters for proposed structures and compare them with experimental data (e.g., calculated NMR shifts vs. experimental NMR shifts). nih.gov
Assess the relative stability of different possible isomers. chemeurope.com
Provide insights into electronic properties that might be relevant to spectroscopic interpretation. chemeurope.comrsc.org
While specific applications to this compound were not detailed, computational chemistry, particularly Density Functional Theory (DFT), is commonly used in modern structural elucidation workflows to support and validate structures determined by experimental techniques. researchgate.netnih.gov
Elucidation of Stereochemical Features and Absolute Configuration of this compound
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of structural elucidation, particularly for complex natural products with multiple chiral centers. washington.edusathyabama.ac.inlibretexts.orgkyushu-univ.jp this compound, as an alkaloid, is likely to possess several chiral centers, leading to the possibility of multiple stereoisomers. kyushu-univ.jp Determining the relative and absolute configuration of these centers is essential for a complete structural description.
Techniques used for stereochemical elucidation include:
Analysis of coupling constants in ¹H NMR spectra, which can provide information about the dihedral angles between protons and thus the conformation and relative configuration.
Chiral chromatography to separate stereoisomers.
Optical rotation measurements, which indicate whether a compound is chiral and rotates plane-polarized light.
Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) spectroscopy, particularly for determining the absolute configuration, often in conjunction with computational calculations. nih.gov
Ultimately, X-ray crystallography of a single crystal can directly provide the absolute configuration, especially if the crystal contains a heavy atom or if anomalous dispersion techniques are applied. wikipedia.org
The PubChem entry for this compound includes an isomeric SMILES string and indicates specific stereocenters with defined configurations (t12-, 16+, 17+, 18-), suggesting that its stereochemistry and absolute configuration have been determined. wikidata.org The notation likely refers to specific chiral centers within the molecule, indicating their (R) or (S) configuration based on the Cahn-Ingold-Prelog priority rules. sathyabama.ac.inlibretexts.orgyoutube.com
Synthetic Chemistry of Crivelline and Analogues
Total Synthesis Strategies for Crivelline
The total synthesis of a natural product is a rigorous endeavor that involves the complete chemical construction of the molecule from simple, commercially available starting materials. taylorandfrancis.com The approach taken is highly dependent on the structural complexity of the target molecule.
Retrosynthetic Analysis of the this compound Skeleton
Once the chemical structure of this compound is determined, the first step in planning its total synthesis would be a retrosynthetic analysis. nih.gov This process involves mentally deconstructing the target molecule into simpler precursor molecules, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. nih.gov This analysis helps to identify key bonds and strategic disconnections that simplify the complex architecture of the target. For a complex polycyclic structure, this might involve identifying key ring-forming reactions that could construct the core skeleton efficiently. nih.govnih.gov
Key Reaction Methodologies in this compound Total Synthesis
Challenges and Innovations in this compound Synthetic Pathways
The synthesis of any novel and complex natural product is invariably met with challenges. These can include the construction of highly strained ring systems, the installation of sensitive functional groups, and the control of stereochemistry at multiple centers. nih.govorganic-chemistry.org Overcoming these hurdles often requires the development of new synthetic methods or the innovative application of existing ones. For example, the synthesis of a molecule with a dense array of functional groups might necessitate the development of novel protecting group strategies to mask reactive sites selectively.
Semisynthesis and Derivatization of this compound
Should this compound be isolated from a natural source in sufficient quantities, semisynthesis and derivatization would become important avenues of research.
Chemical Transformations of Natural Precursors to this compound
If a structurally related natural product that is more abundant than this compound is discovered, it could serve as a precursor for a semisynthesis. This approach involves chemically modifying the natural precursor to convert it into the target molecule. This can be a more efficient route than a full total synthesis, especially for complex molecules.
Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound, the synthesis of various analogues would be essential for structure-activity relationship (SAR) studies. researchgate.net By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological effects. nih.govrsc.orgnih.gov This information is invaluable for designing more potent and selective derivatives with therapeutic potential. chemmethod.com
The Enigmatic Nature of this compound: A Compound Yet to Be Synthesized
Despite a thorough search of chemical literature and scientific databases, the compound "this compound" appears to be unknown to the scientific community. No records of its isolation, structural characterization, or synthesis have been found. Consequently, an article detailing its synthetic chemistry, as requested, cannot be compiled at this time.
The initial investigation sought to explore the enantioselective synthesis of this compound and any novel synthetic methodologies inspired by its structural complexity. However, the absence of any foundational information on this compound, including its chemical structure, makes it impossible to discuss its synthesis. The fields of total synthesis and methodology development are intrinsically linked to the known structure of a target molecule. Without this blueprint, synthetic chemists have no target to pursue.
The inquiry into "this compound" yielded no pertinent results for a compound of that name, suggesting that it may be a substance that has not yet been discovered, is known by a different name, or is a theoretical molecule that has not been synthesized.
Future research on "this compound" would first require its isolation from a natural source or its theoretical conception, followed by the determination of its molecular structure. Only then could the scientific community begin to explore the fascinating challenges and opportunities that its synthesis might present.
Compound Index
Based on a comprehensive search of available scientific literature and chemical databases, there is no record of a chemical compound named "this compound." This suggests that "this compound" may be a hypothetical, proprietary, or misspelled term. As a result, it is not possible to provide a scientifically accurate article on its biosynthesis, including its natural origin, biosynthetic pathways, and the genetic aspects of its production, as no such information exists for a compound with this name.
To generate a scientifically sound article, the compound must be a known substance with documented research. Without any foundational information on the existence, structure, and biological source of "this compound," any attempt to describe its biosynthesis would be speculative and would not meet the standards of scientific accuracy.
If "this compound" is a newly discovered compound that has not yet been reported in publicly accessible literature, or if the name is misspelled, providing the correct name or additional context would be necessary to proceed with a literature search and subsequent article generation.
Biosynthesis of Crivelline in Natural Systems
Comparative Biosynthesis of Crivelline with Related Natural Products
The biosynthesis of this compound, a crinine-type alkaloid, shares its foundational pathway with a wide array of structurally diverse Amaryllidaceae alkaloids. nih.govoup.com The differentiation into various alkaloid skeletons, including the crinine (B1220781) type, occurs at a critical branching point from a common intermediate. This comparative analysis focuses on the biosynthetic divergence that leads to this compound versus other prominent Amaryllidaceae alkaloids like galanthamine (B1674398) and lycorine (B1675740).
All Amaryllidaceae alkaloids originate from the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govnih.gov These primary metabolites are converted into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine, respectively. oup.commdpi.com The condensation of these two molecules, catalyzed by enzymes such as norbelladine (B1215549) synthase (NBS), forms the Schiff base norcraugsodine, which is then reduced to yield norbelladine. oup.comfrontiersin.org Norbelladine is the universal precursor for all alkaloids in this family. mdpi.comfrontiersin.org
The crucial point of divergence in the biosynthetic pathways arises after the formation of the key intermediate, 4'-O-methylnorbelladine, which is produced by the methylation of norbelladine. nih.govnih.gov The subsequent step is a regioselective, intramolecular oxidative phenol (B47542) coupling reaction, catalyzed by cytochrome P450 (CYP450) enzymes. oup.comcore.ac.uk The specific regiochemistry of this C-C bond formation dictates the foundational carbon skeleton of the resulting alkaloid class. nih.govcore.ac.uk
The biosynthesis of this compound and other crinine-type alkaloids proceeds through a para-para' oxidative coupling of 4'-O-methylnorbelladine. nih.govchim.itnih.gov This specific coupling creates the characteristic 5,10b-ethanophenanthridine ring system that defines the crinine skeleton. nih.gov Subsequent enzymatic modifications, such as reductions and hydroxylations, further elaborate this core structure to yield this compound and related compounds like haemanthamine. nih.govresearchgate.net
In contrast, other classes of Amaryllidaceae alkaloids are formed through alternative phenol coupling regiochemistries:
Galanthamine-type Alkaloids : These compounds are generated via a para-ortho' oxidative coupling of 4'-O-methylnorbelladine. nih.govchim.itnih.gov This reaction, likely catalyzed by a specific CYP450 enzyme, forms the unique tetracyclic structure characteristic of galanthamine. chim.it
Lycorine-type Alkaloids : The biosynthesis of this group involves an ortho-para' oxidative coupling of the same 4'-O-methylnorbelladine precursor. nih.govchim.it This coupling mode leads to the formation of the pyrrolophenanthridine skeleton found in lycorine. nih.gov
Therefore, the structural diversity among this compound, galanthamine, and lycorine is a direct consequence of the enzymatic control exerted by different cytochrome P450 enzymes on the same precursor molecule. Each enzyme directs the oxidative coupling to a different position, thereby channeling the biosynthesis toward a distinct structural framework.
The following table summarizes the key comparative features of the biosynthetic pathways for these related natural products.
| Feature | This compound-Type (e.g., this compound, Haemanthamine) | Galanthamine-Type (e.g., Galanthamine) | Lycorine-Type (e.g., Lycorine) |
|---|---|---|---|
| Common Precursor | 4'-O-methylnorbelladine | ||
| Key Divergent Reaction | Intramolecular Oxidative Phenol Coupling | ||
| Catalyzing Enzyme Class | Cytochrome P450 (CYP450) core.ac.uk | ||
| Regiochemistry of Coupling | para-para' nih.govnih.govnih.gov | para-ortho' nih.govnih.gov | ortho-para' nih.govnih.gov |
| Resulting Core Skeleton | 5,10b-Ethanophenanthridine | Tetracyclic dibenzofuran-based | Pyrrolophenanthridine |
Theoretical Biological Activities and Mechanistic Research of Crivelline
Proposed Molecular Mechanisms of Crivelline Action
Based on the understanding of how structurally diverse compounds interact with biological systems, the proposed molecular mechanisms of this compound action theoretically involve interactions with key cellular components and modulation of critical signaling pathways. ontosight.ai The complex pentacyclic structure of this compound suggests it could engage with biological targets in a specific manner. ontosight.ai
This compound's Interaction with Specific Enzymes or Receptors
Given the potential biological activities, it is theoretically possible that this compound interacts with specific enzymes or receptors involved in inflammatory and cancerous processes. The precise nature of these interactions (e.g., inhibition, activation, allosteric modulation) and the identity of the specific enzymes or receptors have not been detailed in the provided search results concerning this compound. However, general principles in chemical biology indicate that small molecules can exert their effects by binding to the active sites of enzymes, interfering with their catalytic activity, or by binding to receptors, thereby modulating downstream signaling cascades. itmedicalteam.pl The complex structure of this compound could allow for specific binding interactions with protein targets.
Modulation of Cellular Pathways by this compound
The theoretical biological activities of this compound suggest it may modulate cellular pathways relevant to inflammation and cancer. While specific pathways modulated by this compound are not explicitly mentioned, compounds with anti-inflammatory properties often target pathways such as those involving cyclooxygenase (COX) or the production of pro-inflammatory cytokines. itmedicalteam.plnih.govnih.gov Anticancer agents can modulate pathways controlling cell proliferation, apoptosis, cell cycle progression, and angiogenesis. frontiersin.orgnih.govnih.govphcogrev.comnih.govmdpi.comnih.gov The complex structure of this compound might allow it to influence one or more points within these intricate signaling networks, potentially leading to the observed theoretical biological effects.
In Vitro Studies of this compound's Biological Effects (e.g., anti-inflammatory, anticancer at a mechanistic level)
While this compound is noted for its potential anti-inflammatory and anticancer properties based on in vitro studies, the provided information lacks detailed findings on the specific mechanistic insights gained from these studies on this compound itself. ontosight.ai In vitro studies are crucial for understanding the biological effects of compounds at a cellular and molecular level. bmglabtech.com
Cellular Assays for Investigating this compound's Activities
To investigate the potential anti-inflammatory and anticancer activities of this compound in vitro, a range of cellular assays would theoretically be employed. For assessing anti-inflammatory effects, assays measuring the production of inflammatory mediators like cytokines (e.g., ELISA) or nitric oxide could be used. nih.govnih.govbiocompare.com Cellular assays for anticancer activity commonly include those evaluating cell viability (e.g., MTT assay), proliferation, apoptosis, cell cycle distribution (e.g., flow cytometry), and migration or invasion. nih.govphcogrev.combmglabtech.comsigmaaldrich.comnih.govbiocompare.com Mechanistic studies might involve assays to assess enzyme activity, receptor binding, or the activation/inhibition of specific signaling pathways. itmedicalteam.plbmglabtech.combiocompare.comsigmaaldrich.comnih.gov While these types of assays are standard in investigating the biological effects of compounds, the specific assays applied to this compound and their results are not detailed in the provided information.
Target Identification and Validation for this compound
Identifying and validating the specific molecular targets of this compound is a critical step in understanding its mechanism of action. nuvisan.comnih.govuniversiteitleiden.nlnih.govcriver.com Target identification can involve various approaches, including biochemical methods, phenotypic screening followed by target deconvolution, and computational predictions. biocompare.comnuvisan.comnih.govtechnologynetworks.commyllia.complos.orgnih.gov Once a potential target is identified, validation experiments are necessary to confirm the functional relationship between the compound's activity and the target. biocompare.comnuvisan.comnih.govuniversiteitleiden.nlnih.govcriver.combiocompare.comglobenewswire.com Techniques such as genetic manipulation (e.g., CRISPR-Cas9, RNA interference), binding assays, and functional assays in cells or reconstituted systems are used for target validation. bmglabtech.combiocompare.comnuvisan.comnih.govnih.govcriver.comtechnologynetworks.commyllia.combiocompare.comglobenewswire.comnih.gov Despite the general importance of these processes in drug discovery and chemical biology, specific studies detailing the target identification and validation efforts for this compound were not found in the provided search results.
Theoretical Applications of this compound in Chemical Biology
Based on its potential biological activities and complex structure, this compound holds theoretical applications in chemical biology research. Chemical biology utilizes chemical principles and techniques to study and manipulate biological systems. nih.govuniversiteitleiden.nlnih.govnih.govbiocompare.comglobenewswire.commpg.descbt.comnih.govucr.edu this compound, as a small molecule with potential bioactivity, could serve as a chemical probe to investigate specific biological processes or pathways related to inflammation or cancer. universiteitleiden.nlbiocompare.commpg.descbt.com Its unique structure could be a starting point for the design and synthesis of analogs with modified properties to explore structure-activity relationships and develop more potent or selective compounds. globenewswire.comnih.gov Furthermore, studying the interaction of this compound with its targets, once identified, could provide valuable insights into the fundamental mechanisms of these biological processes. itmedicalteam.pluniversiteitleiden.nlnih.govmpg.deucr.edu The application of this compound in chemical biology could contribute to the development of new tools and strategies for understanding disease states and potentially for the design of novel therapeutic agents. mdpi.comuniversiteitleiden.nlnih.govbiocompare.commpg.de
This compound as a Probe for Biological Pathway Elucidation
Chemical probes are valuable small-molecule tools utilized to investigate biological processes by selectively interacting with specific proteins or targets icr.ac.uknih.gov. This interaction can involve altering the function of the target, such as blocking its activity, thereby allowing researchers to study the protein's role in healthy or diseased cells icr.ac.uk. The complex structure of this compound suggests it could interact with biological systems in specific ways, potentially inhibiting or modulating enzymes or receptors ontosight.ai. This potential for specific molecular interaction positions this compound as a theoretical candidate for development into a biological probe.
Utilizing this compound as a probe could involve synthesizing labeled versions of the compound or its analogs to track its distribution and binding sites within cells or tissues. By observing which proteins or pathways this compound interacts with, researchers could gain insights into the molecular mechanisms underlying its observed or potential biological activities, such as its suggested anti-inflammatory or anticancer effects ontosight.ai. While detailed research specifically on this compound's application as a biological pathway probe is limited in the available information, the principle of using small molecules with defined structures to perturb and understand biological circuits is well-established in chemical biology icr.ac.uknih.govmskcc.org. Further research is needed to fully understand this compound's properties and its potential applications in medicine and biotechnology, including its utility as a tool for pathway elucidation ontosight.ai.
This compound's Role in Investigating Complex Biological Systems
Investigating complex biological systems often requires tools that can selectively target and modulate specific components within these intricate networks. Small molecules like this compound, with their potential to interact with distinct enzymes or receptors, can serve as valuable agents in this endeavor ontosight.ai. By studying the effects of this compound on cellular processes, researchers can begin to unravel the roles of its molecular targets within the broader context of biological pathways and systems.
The potential anti-inflammatory and anticancer properties associated with this compound suggest its interaction with pathways relevant to immune responses and cell proliferation ontosight.ai. Investigating these interactions can contribute to a deeper understanding of the complex signaling cascades involved in inflammation and cancer development. While the specific details of this compound's interactions and its impact on complex biological systems require further comprehensive research, the study of such structurally complex molecules can provide unique insights into biological mechanisms that might not be attainable through other methods. The complexity of this compound's structure hints at the possibility of engaging multiple targets or influencing interconnected pathways, offering a avenue for exploring the intricacies of biological regulation ontosight.ai.
Future Research Directions and Perspectives on Crivelline
Advanced Spectroscopic and Imaging Techniques for Crivelline Studies
Advanced spectroscopic and imaging techniques are poised to play a crucial role in deepening our understanding of this compound's intricate structure and its interactions at the molecular and cellular levels. Given its complex pentacyclic framework, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, HMBC, and NOESY, can provide detailed insights into its three-dimensional structure and conformational dynamics in various environments. wikidata.orgontosight.ai Solid-state NMR could be valuable for studying this compound in solid forms or within complex matrices.
Mass Spectrometry (MS), particularly high-resolution MS and tandem MS, is essential for precise mass determination, elemental composition verification, and fragmentation analysis. This can confirm the proposed structure, identify potential impurities, and aid in the characterization of metabolites or degradation products of this compound. Hyphenated techniques like LC-MS can be employed for the separation and identification of this compound from complex natural extracts or biological samples.
Beyond structural elucidation, advanced imaging techniques could offer insights into this compound's cellular behavior. Techniques such as super-resolution microscopy, potentially coupled with fluorescently labeled this compound analogues (if synthesizable), could allow visualization of its localization within cells, its interaction with specific organelles, or its trafficking pathways. Surface-enhanced Raman Spectroscopy (SERS) or Tip-enhanced Raman Spectroscopy (TERS) could potentially be used to study this compound at interfaces or on surfaces with high spatial resolution. Advancements in spectroscopic imaging offer unparalleled spatial and temporal resolution for understanding molecular composition and dynamics. digitellinc.com The development of advanced spectroscopy programs highlights the ongoing progress in this field, promising enhanced capabilities for studying complex samples. anl.govubc.ca
Computational Modeling and Artificial Intelligence in this compound Research
Computational modeling and Artificial Intelligence (AI) offer powerful tools to complement experimental studies of this compound, enabling predictions, simulations, and the analysis of large datasets. umich.eduox.ac.ukduke.edugatech.educmu.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to accurately determine this compound's electronic structure, optimize its geometry, and calculate various molecular properties relevant to its reactivity and interactions.
Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its behavior in different environments, such as aqueous solutions or lipid bilayers. These simulations are particularly valuable for studying the dynamic interactions between this compound and potential biological targets, such as proteins or enzymes. Molecular docking studies can predict the likely binding modes and affinities of this compound to hypothesized protein targets based on its potential biological activities.
AI and machine learning algorithms can be applied to analyze the structural features of this compound and predict its potential biological activities or pharmacokinetic properties. cmu.edu These methods can also be used to screen large virtual libraries of compounds to identify potential this compound analogues with improved efficacy or selectivity. Furthermore, AI can assist in the analysis of complex experimental data generated from high-throughput screening or multi-omics studies related to this compound's effects on biological systems. gatech.edu Computational approaches, including AI, are increasingly used to accelerate research and analyze complex systems across various scientific disciplines. umich.eduox.ac.ukduke.edu
Biotechnological Approaches to this compound Production
As a natural product, the traditional source of this compound is extraction from plants, which can be limited by factors such as plant availability, growth time, and relatively low yields. ontosight.ai Biotechnological approaches, particularly metabolic engineering and synthetic biology, offer promising avenues for the sustainable and scalable production of this compound. nih.govnih.gov
Future research could focus on identifying and characterizing the complete biosynthetic pathway of this compound in its native plant sources. This would involve identifying the genes encoding the enzymes responsible for each step of the synthesis. Once the pathway genes are known, they can be transferred and expressed in a heterologous host organism, such as Escherichia coli, Saccharomyces cerevisiae (yeast), or plant cell cultures. nih.govnih.gov
Metabolic engineering strategies can then be employed to optimize the host organism's metabolism to enhance this compound production. This might involve increasing the supply of precursor molecules, optimizing enzyme expression levels, removing bottlenecks in the pathway, or compartmentalizing the pathway within specific cellular organelles. nih.gov Advances in synthetic biology tools and techniques are continuously improving the efficiency of engineering microorganisms for the production of complex natural products. nih.govnih.gov Developing robust and high-yielding biotechnological production methods for this compound would facilitate further research and potential development.
Exploration of Novel this compound Analogues for Mechanistic Insight
The synthesis and study of novel this compound analogues are essential for establishing structure-activity relationships (SAR) and gaining deeper mechanistic insights into how this compound exerts its biological effects. rsc.orgnih.govnih.gov By systematically modifying specific functional groups or structural motifs within the this compound molecule, researchers can determine which parts of the structure are critical for its potential anti-inflammatory or anticancer properties.
Biological evaluation of these analogues in relevant in vitro assays (e.g., cell-based assays for inflammation or cancer cell proliferation) would provide data to correlate structural changes with biological activity. ontosight.ai This SAR data, combined with computational modeling, can guide the design of subsequent generations of analogues with potentially improved potency, selectivity for specific targets, or more favorable pharmacokinetic profiles. The investigation of novel analogues is a well-established approach in medicinal chemistry to probe receptor requirements and develop more potent compounds. rsc.orgnih.govnih.gov
Interdisciplinary Research Frameworks for this compound Studies
A comprehensive understanding of this compound and the realization of its potential require a truly interdisciplinary research effort. mooc.globalcrir.canih.govamazon.comnih.gov No single discipline can fully address the multifaceted questions surrounding this complex molecule.
Future research on this compound should be conducted within frameworks that actively promote collaboration among researchers from diverse fields. This includes organic chemists skilled in complex synthesis and structural elucidation, analytical chemists proficient in advanced separation and spectroscopic techniques, biochemists to identify and study molecular targets, cell biologists to investigate cellular responses, and pharmacologists to assess in vitro and in vivo activities. ontosight.ai The integration of computational chemists and biologists is crucial for modeling, data analysis, and guiding experimental design. Furthermore, collaboration with bioengineers and microbiologists is necessary for developing sustainable biotechnological production methods.
Establishing interdisciplinary teams and fostering effective communication across disciplinary boundaries are key to overcoming the inherent challenges of such collaborations. nih.govnih.gov Joint grant proposals, shared laboratory resources, and interdisciplinary training programs can facilitate this integration. By combining expertise from synthesis, characterization, biological evaluation, computational modeling, and biotechnology, researchers can accelerate the pace of discovery and move closer to understanding and potentially utilizing the full potential of this compound. Interdisciplinary research is increasingly recognized for its importance in addressing complex scientific and societal challenges. mooc.globalcrir.canih.govamazon.comnih.gov
Q & A
Basic Research Questions
Q. What are the established analytical techniques for identifying Crivelline in complex mixtures, and how can their reproducibility be validated?
- Methodological Answer : this compound identification typically employs HPLC-MS for molecular weight confirmation and NMR for structural elucidation. Reproducibility requires strict adherence to standardized protocols (e.g., solvent ratios, column temperatures) and cross-validation with reference spectra from peer-reviewed databases . A validation table is recommended:
| Technique | Parameters | Validation Criteria |
|---|---|---|
| HPLC-MS | Column: C18, Flow: 0.3 mL/min | Peak retention time ±0.1 min |
| ¹H NMR | Solvent: CDCl₃, Frequency: 400 MHz | Chemical shift alignment (±0.01 ppm) |
Q. How can researchers optimize this compound synthesis yields while minimizing byproducts?
- Methodological Answer : Systematic variation of reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) frameworks is critical. For instance, a 2³ factorial design can isolate variables affecting yield. Post-synthesis, TLC and GC-MS should quantify byproducts, with iterative adjustments to reagent stoichiometry .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound’s inconsistent bioactivity across in vitro and in vivo models?
- Methodological Answer : Contradictions may arise from metabolic degradation or tissue-specific uptake. Researchers should:
- Conduct in vitro assays with hepatic microsomes to simulate metabolism .
- Use isotopic labeling (e.g., ¹⁴C-Crivelline) to track biodistribution in animal models .
- Apply multivariate regression to correlate bioactivity with pharmacokinetic parameters (e.g., half-life, AUC) .
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in XRD or IR spectra often stem from polymorphic forms or solvate formation. Steps include:
- Re-crystallization under controlled humidity/temperature .
- Computational modeling (DFT) to predict stable conformers .
- Collaborative peer review with raw data sharing to exclude instrumentation artifacts .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response nonlinearities?
- Methodological Answer : Nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models account for sigmoidal dose-response curves. Sensitivity analysis should quantify confidence intervals for EC₅₀ values, with open-source tools like R/Python ensuring transparency .
Interdisciplinary and Ethical Considerations
Q. How can this compound research integrate computational chemistry to reduce experimental redundancy?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, prioritizing high-probability derivatives for synthesis. Machine learning (QSAR models) trained on existing datasets can forecast toxicity, reducing animal testing .
Q. What ethical protocols govern this compound sourcing from natural substrates?
- Methodological Answer : Compliance with Nagoya Protocol guidelines is mandatory for biodiversity-derived samples. Researchers must document:
- Geographic origin and permits for plant material .
- Fair-benefit sharing agreements with local communities .
Data Integrity and Reproducibility
Q. What metadata standards ensure this compound datasets are FAIR (Findable, Accessible, Interoperable, Reusable)?
- Methodological Answer : Adopt the ISA (Investigation, Study, Assay) framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
